molecular formula C16H20N4O2S B12597974 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- CAS No. 651305-37-2

4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)-

Cat. No.: B12597974
CAS No.: 651305-37-2
M. Wt: 332.4 g/mol
InChI Key: JNAUNLGLJXZMAW-UHFFFAOYSA-N
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Description

4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- is a synthetic organic compound that belongs to the class of isothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- typically involves the following steps:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the isothiazole intermediate with an amine or amide reagent.

    Attachment of the Cyclohexylmethoxy Group: This can be done through etherification reactions.

    Addition of the Pyridinylamino Group: This step involves the coupling of the pyridine derivative with the isothiazole core.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isothiazole derivatives, while substitution may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific diseases.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isothiazolecarboxamide Derivatives: Compounds with similar core structures but different substituents.

    Cyclohexylmethoxy Derivatives: Compounds with the cyclohexylmethoxy group attached to different cores.

    Pyridinylamino Derivatives: Compounds with the pyridinylamino group attached to different cores.

Uniqueness

4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

651305-37-2

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C16H20N4O2S/c17-14(21)13-15(22-10-11-5-2-1-3-6-11)20-23-16(13)19-12-7-4-8-18-9-12/h4,7-9,11,19H,1-3,5-6,10H2,(H2,17,21)

InChI Key

JNAUNLGLJXZMAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=CN=CC=C3

Origin of Product

United States

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